Methyl 6-bromoindolizine-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 6-bromoindolizine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)7-4-9-3-2-8(11)6-12(9)5-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYYHGGXOLUMEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=C(C=CC2=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680274 | |
| Record name | Methyl 6-bromoindolizine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1162262-40-9 | |
| Record name | 2-Indolizinecarboxylic acid, 6-bromo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1162262-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-bromoindolizine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Indolizine Ring Systems
Foundational Approaches to Indolizine (B1195054) Synthesis
These classical methods have laid the groundwork for indolizine chemistry and are still widely employed due to their reliability and accessibility.
The Scholtz reaction, one of the earliest methods for indolizine synthesis, typically involves the condensation of a 2-methylpyridine (B31789) derivative with an α,β-unsaturated carbonyl compound or a related species, often under harsh conditions such as high temperatures. The reaction proceeds through a series of intermediates, ultimately leading to the cyclized indolizine product. While historically significant, the high temperatures and potential for low yields with substituted pyridines can limit its application for complex, functionalized indolizines.
The 1,3-dipolar cycloaddition of pyridinium (B92312) ylides with various dipolarophiles is arguably one of the most versatile and widely used methods for constructing the indolizine ring. This reaction offers a high degree of control over the substitution pattern of the final product.
The general mechanism involves the in situ generation of a pyridinium ylide from a corresponding pyridinium salt using a base. This ylide, a 1,3-dipole, then undergoes a concerted [3+2] cycloaddition reaction with a dipolarophile, typically an electron-deficient alkene or alkyne. The resulting cycloadduct, a dihydropyridinone, subsequently undergoes aromatization, often through oxidation, to yield the stable indolizine ring system.
For the synthesis of a 2-carboxylated indolizine, a suitable dipolarophile would be an acrylate (B77674) derivative, such as methyl acrylate. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the pyridinium ylide and the dipolarophile.
A plausible pathway to Methyl 6-bromoindolizine-2-carboxylate via this method would involve the reaction of a pyridinium ylide derived from a 5-bromopyridine precursor with methyl acrylate. The bromine substituent on the pyridine (B92270) ring would be carried through the reaction sequence to the final indolizine product.
| Dipole Precursor | Dipolarophile | Product |
| 5-Bromopyridinium Ylide | Methyl Acrylate | This compound |
This approach is highly modular, allowing for the synthesis of a wide range of substituted indolizines by varying the substituents on both the pyridine ring and the dipolarophile.
1,5-dipolar cycloaddition, also known as the Tschitschibabin (Chichibabin) reaction, is another classical method for indolizine synthesis. This reaction involves the intramolecular cyclization of a pyridinium salt bearing a suitable side chain at the 2-position. Typically, a 2-alkylpyridinium salt with an activated methylene (B1212753) group is treated with a base to form a pyridinium ylide, which then undergoes an intramolecular aldol-type condensation followed by dehydration to form the indolizine ring.
This method is particularly useful for the synthesis of indolizines with substituents at the 1 and 2-positions. The nature of the activating group on the methylene carbon of the side chain determines the substituent at the 1-position of the resulting indolizine.
Indolizines can also be synthesized through the intramolecular cyclization of appropriately substituted pyridine derivatives. These reactions often involve the formation of a new bond between the nitrogen atom of the pyridine ring and a carbon atom of a side chain attached at the 2-position.
Cycloisomerization reactions, on the other hand, involve the rearrangement of a linear precursor, often containing a pyridine ring and an alkyne or allene (B1206475) functionality, to form the bicyclic indolizine system. These reactions are frequently catalyzed by transition metals, such as gold or platinum, which activate the unsaturated bond towards nucleophilic attack by the pyridine nitrogen.
Advanced Synthetic Strategies for Functionalized Indolizines
Modern synthetic chemistry has introduced a range of powerful, transition metal-catalyzed methods for the construction of functionalized indolizine rings, often with high efficiency and selectivity under milder reaction conditions than classical methods.
A variety of transition metals, including palladium, copper, rhodium, and gold, have been employed to catalyze the synthesis of indolizines. These reactions often proceed through different mechanisms, such as cross-coupling, annulation, and C-H activation pathways.
Palladium-Catalyzed Reactions: Palladium catalysts are widely used in cross-coupling and annulation reactions to form the indolizine ring. For example, a palladium-catalyzed annulation of a 2-halopyridine with a terminal alkyne can provide a direct route to substituted indolizines. The catalytic cycle typically involves oxidative addition, migratory insertion, and reductive elimination steps. A plausible route to a 6-bromoindolizine (B1380389) derivative could involve the use of a 2,5-dihalopyridine as a starting material.
Copper-Catalyzed Reactions: Copper catalysts have also proven effective in the synthesis of indolizines. Copper-catalyzed reactions often involve the coupling of pyridine derivatives with various partners, followed by cyclization. For instance, a copper-catalyzed coupling of a 2-halopyridine with a terminal alkyne, followed by an intramolecular cyclization, can yield the indolizine core.
Gold and Platinum-Catalyzed Reactions: Gold and platinum catalysts are particularly effective in promoting the cycloisomerization of 2-alkynylpyridine derivatives. These metals act as soft Lewis acids, activating the alkyne functionality towards nucleophilic attack by the pyridine nitrogen, leading to the formation of the five-membered ring of the indolizine system.
The table below summarizes some of the key transition metal-catalyzed approaches to indolizine synthesis.
| Catalyst | Reaction Type | Starting Materials | Product Type |
| Palladium | Annulation/Coupling | 2-Halopyridines, Alkynes | Substituted Indolizines |
| Copper | Coupling/Cyclization | 2-Halopyridines, Alkynes | Substituted Indolizines |
| Gold/Platinum | Cycloisomerization | 2-Alkynylpyridines | Substituted Indolizines |
| Rhodium | Cycloaddition | Pyridotriazoles, Dienes | Functionalized Indolizines |
These advanced methodologies offer significant advantages in terms of efficiency, functional group tolerance, and the ability to construct complex and highly substituted indolizine derivatives, which are often challenging to access through classical methods. The strategic application of these transition metal-catalyzed reactions holds great promise for the targeted synthesis of compounds like this compound.
Transition Metal-Catalyzed Annulation and Coupling Reactions
Palladium-Catalyzed Methodologies
Palladium catalysis offers a powerful and versatile toolkit for the synthesis of indolizine derivatives. These methods often provide high efficiency and regioselectivity.
C-H Functionalization and Arylation : A highly effective protocol for the palladium-catalyzed selective arylation and heteroarylation of indolizines at the C-3 position has been developed. nih.gov This direct, late-stage functionalization allows for the incorporation of various aromatic or heteroaromatic substituents. nih.gov Mechanistic studies support an electrophilic substitution pathway for this transformation. nih.gov
Carbonylative Coupling : A multicomponent synthesis of indolizines has been reported using a palladium-catalyzed carbonylative coupling of 2-bromopyridines, imines, and alkynes. nih.gov This reaction proceeds through the formation of a mesoionic pyridine-based 1,3-dipole, which then undergoes cycloaddition with an alkyne. nih.gov Another approach involves the oxidative carbonylation of propargylic pyridines, which can be conducted under mild conditions, even at room temperature. acs.org
Cross-Coupling and Cycloisomerization Cascades : Functionalized indolizines can be efficiently synthesized through a palladium-catalyzed cascade reaction involving the cross-coupling of 3-(2-pyridyl) propargyl carbonates with organoboronic acids, followed by cycloisomerization. rsc.org This method provides a straightforward route to 1,3-disubstituted indolizines. rsc.org Similarly, a two-component arylation/cyclization cascade of propargylic esters or ethers with aryl halides offers access to various N-fused pyrroloheterocycles. organic-chemistry.org Annulation of 2-(pyridine-2-yl) acetonitrile (B52724) derivatives with propargyl carbonates also yields polysubstituted indolizines, with regioselectivity controlled by the choice of phosphine (B1218219) ligand. organic-chemistry.org
| Palladium-Catalyzed Method | Reactants | Key Features | Yields |
| C-3 Arylation | Indolizine, Aryl Halide | High regioselectivity at C-3 | Good to Excellent nih.gov |
| Carbonylative Coupling | 2-Bromopyridine, Imine, Alkyne, CO | Multicomponent, modular approach | Good nih.gov |
| Oxidative Carbonylation | Propargylic Pyridine, CO | Mild conditions, recyclable Pd/C catalyst | Up to 83% acs.org |
| Cross-Coupling/Cycloisomerization | 3-(2-Pyridyl) Propargyl Carbonate, Organoboronic Acid | Forms 1,3-disubstituted indolizines | Not specified |
| Annulation | 2-(Pyridine-2-yl) acetonitrile, Propargyl Carbonate | Regioselectivity depends on phosphine ligand | Good to Excellent organic-chemistry.org |
Copper-Catalyzed Approaches
Copper-catalyzed reactions represent another significant avenue for indolizine synthesis, often lauded for their cost-effectiveness and unique reactivity.
Cyclization and Annulation Reactions : A versatile approach involves the copper-catalyzed coupling cyclization of 2-(pyridin-2-yl)acetate with gem-difluoroalkenes, which proceeds via the cleavage of C-F bonds. rsc.orgrsc.org Copper also mediates the oxidative cross-coupling and cyclization of 2-(pyridin-2-yl)acetate derivatives with simple olefins. organic-chemistry.org Another strategy is the highly selective oxidative coupling-annulation of 2-alkylazaarenes with terminal alkenes. organic-chemistry.org
Reactions with Propargyl Systems : The cycloisomerization of 2-pyridyl-substituted propargylic acetates and their derivatives provides an efficient route to C-1 oxygenated indolizines under mild conditions. organic-chemistry.org Furthermore, organocopper reagents can react with heterocyclic propargyl mesylates to produce N-fused heterocycles through an SN2'-substitution followed by a copper-mediated cycloisomerization. organic-chemistry.org
Multi-component Reactions : A one-pot, three-component cascade reaction has been developed for the synthesis of 1-bromoindolizines from a pyridine, an α-acylmethylbromide, and maleic anhydride, using copper chloride as the catalyst and oxygen as the terminal oxidant. nih.gov This protocol involves a 1,3-dipolar cycloaddition, oxidative decarboxylation, and subsequent dehydrogenative bromination. nih.gov
| Copper-Catalyzed Method | Reactants | Key Features | Yields |
| Coupling Cyclization | 2-(Pyridin-2-yl)acetate, gem-Difluoroalkene | C-F bond cleavage | Moderate to Good rsc.orgrsc.org |
| Oxidative Coupling-Annulation | 2-Alkylazaarene, Terminal Alkene | Atom-economic | Good organic-chemistry.org |
| Cycloisomerization | 2-Pyridyl-substituted Propargylic Acetate | Access to C-1 oxygenated indolizines | Not specified |
| Three-Component Cascade | Pyridine, α-Acylmethylbromide, Maleic Anhydride | Direct synthesis of 1-bromoindolizines | High nih.gov |
Gold(I)-Catalyzed Intramolecular Hydroarylation and Aromatization
Gold catalysts, particularly Gold(I) complexes, have emerged as powerful tools for activating alkynes and allenes, enabling unique cyclization pathways to indolizines.
Hydroarylation/Aromatization of Pyrrole-ynes : A concise route to functionalized indolizines has been developed through the gold(I)-catalyzed intramolecular hydroarylation and subsequent aromatization of pyrrole-ynes. rsc.orgdocumentsdelivered.com This method constructs the pyridine ring of the indolizine system and allows for a wide variety of functional groups to be incorporated. rsc.org
Cascade Hydroarylation/Cycloaromatization : An efficient and atom-economic synthesis of multisubstituted indolizines can be achieved via a gold-catalyzed cascade reaction of α-(N-pyrrolyl)ketones with alkynes. acs.org This reaction also proceeds by constructing the pyridine ring, offering regioselective functionalization. acs.org
Two-fold Hydroarylation of Diynes : Indolizine derivatives containing eight-membered rings have been constructed via a gold-catalyzed two-fold hydroarylation of indole (B1671886) or pyrrole (B145914) derivatives that contain a 1,6-diyne moiety. rsc.org
| Gold(I)-Catalyzed Method | Reactants | Key Features | Yields |
| Intramolecular Hydroarylation/Aromatization | Pyrrole-ynes | Constructs the pyridine ring | Not specified |
| Cascade Hydroarylation/Cycloaromatization | α-(N-Pyrrolyl)ketones, Alkynes | Atom-economic, regioselective | Not specified |
| Two-fold Hydroarylation | Indole/Pyrrole derivatives with 1,6-diynes | Forms eight-membered rings | Moderate to Good rsc.org |
Rhodium-Catalyzed Transformations
Rhodium catalysts have enabled the development of efficient and often stereoselective methods for synthesizing indolizine derivatives.
Asymmetric Allylation : A highly regio- and enantioselective synthesis of 3-allylindolizines is possible through a rhodium-catalyzed asymmetric allylation followed by a Tschitschibabin reaction. organic-chemistry.org
One-Pot Sequential Reactions : An efficient one-pot synthesis for functionalized indolizines has been developed involving a sequence of rhodium-catalyzed [2+1]-cyclopropanation of pyridotriazoles and 1,3-dienes, followed by a palladium-catalyzed ring expansion and subsequent oxidation. nih.govacs.orgacs.org
| Rhodium-Catalyzed Method | Reactants | Key Features | Yields |
| Asymmetric Allylation/Tschitschibabin Reaction | Not specified | Highly regio- and enantioselective | Very Good organic-chemistry.org |
| One-Pot Sequential Reaction | Pyridotriazoles, 1,3-Dienes | Multi-step cascade in one pot | Not specified |
Radical-Mediated Cyclization and Cross-Coupling Reactions
Radical-based synthetic approaches are gaining attention due to their unique advantages, such as high efficiency in constructing heterocyclic rings and C-C bonds with high atom economy. nih.gov
Radical Cross-Coupling/Cyclization : A novel radical cross-coupling and cyclization of 2-(pyridin-2-yl)acetate derivatives with sulfoxonium ylides provides straightforward access to structurally diverse methylthio-substituted indolizines. rsc.orgresearchgate.net
Cascade Cyclization/Aromatization : A B2pin2-mediated radical cascade cyclization/aromatization reaction of enaminone with pyridine yields functionalized indolizines under metal-free and external oxidant-free conditions. organic-chemistry.orgresearchgate.net A preliminary investigation suggests the in-situ formation of a pyridine-boryl radical triggers the reaction. researchgate.net
| Radical-Mediated Method | Reactants | Key Features | Yields |
| Cross-Coupling/Cyclization | 2-(Pyridin-2-yl)acetate derivatives, Sulfoxonium ylides | Access to methylthio-substituted indolizines | Modest rsc.orgresearchgate.net |
| Cascade Cyclization/Aromatization | Enaminone, Pyridine | Metal- and oxidant-free | Not specified |
Metal-Free Synthetic Protocols
The development of metal-free synthetic routes is of great importance, particularly in medicinal chemistry, to avoid metal contamination in the final products. acs.org
Domino Reactions : A transition-metal-free domino Michael/SN2/aromatization annulation of 2-pyridylacetates with bromonitroolefins has been developed, affording functionalized indolizines in moderate to excellent yields. nih.govacs.org This method is compatible with a wide range of substrates. nih.gov
Oxidative Dehydrogenation : Multisubstituted indolizines can be synthesized from α-halo carbonyl compounds, pyridines, and electron-deficient alkenes via oxidative dehydrogenation using TEMPO as an organic oxidant. organic-chemistry.orgorganic-chemistry.org This one-pot protocol operates under mild conditions with readily available starting materials. organic-chemistry.org
Acid-Catalyzed Synthesis : A mild and highly efficient method to prepare indolizines involves a two-component reaction catalyzed by a Brønsted acid. acs.org
| Metal-Free Method | Reactants | Key Features | Yields |
| Domino Michael/SN2/Aromatization | 2-Pyridylacetates, Bromonitroolefins | Wide substrate scope | Up to 99% nih.govacs.org |
| Oxidative Dehydrogenation | α-Halo Carbonyls, Pyridines, Alkenes | Uses TEMPO as oxidant | Up to 98% organic-chemistry.org |
| Brønsted Acid-Catalyzed Reaction | Not specified | Two-component, efficient | Up to 95% acs.org |
Site-Selective C-H Functionalization of the Indolizine Scaffold
Direct functionalization of the indolizine core via C-H activation is an efficient strategy for modifying the scaffold. researchgate.net While much of the research in site-selective C-H functionalization has focused on related heterocycles like indoles, nih.govrsc.org specific methods for indolizines are emerging.
Palladium-Catalyzed C-3 Arylation : As mentioned previously, a highly effective and regioselective palladium-catalyzed arylation at the C-3 position of the indolizine ring is a key method for its functionalization. nih.gov
Metal-Free C-H Dithiocarbamation : An efficient and straightforward metal-free, regioselective C-H dithiocarbamation of indolizines with tetraalkylthiuram disulfide has been described, providing a range of indolizine-dithiocarbamate derivatives. rsc.org
Enantioselective C-1 Functionalization : Chiral phosphoric acid-catalyzed 1,8-addition of indolizines to propargylic alcohols has been shown to achieve enantioselective and regioselective C-1 functionalization. researchgate.net
| C-H Functionalization Method | Position | Reagents | Key Features |
| Palladium-Catalyzed Arylation | C-3 | Aryl Halide, Pd catalyst | Highly regioselective nih.gov |
| Metal-Free Dithiocarbamation | Not specified | Tetraalkylthiuram disulfide | Metal-free, practical rsc.org |
| Chiral Acid-Catalyzed Addition | C-1 | Propargylic alcohols, Chiral Phosphoric Acid | Enantioselective, regioselective researchgate.net |
Electrochemical Synthetic Routes for Indolizine Frameworks
Electrosynthesis has emerged as a powerful and sustainable tool in modern organic chemistry, offering a green alternative to conventional methods that often rely on stoichiometric chemical oxidants or catalysts. For the synthesis and functionalization of indolizine frameworks, electrochemical approaches provide a unique platform for regioselective C-H bond activation under mild, oxidant-free conditions. nih.govx-mol.com
A notable strategy involves the electrochemical difunctionalization of indolizines. rsc.orgresearchgate.net For instance, a novel and sequential method has been developed for the synthesis of C3-formylated and C1-halogenated indolizines. rsc.org This protocol proceeds smoothly without the need for external oxidants or catalysts, demonstrating excellent functional group tolerance and providing disubstituted indolizines in yields up to 81%. rsc.org The practicality of this method is confirmed by its scalability and the potential for further transformation of the products. rsc.org
Furthermore, electrochemical methods have been successfully applied for the direct C-H mono- and bis-chalcogenation (sulfenylation or selenylation) of indolizine frameworks. nih.govx-mol.com This sustainable approach allows for the reaction of diversely functionalized disulfides and diselenides with various indolizines, yielding sulfenylated or selenylated products in yields ranging from 40–96%. x-mol.com Control experiments and cyclic voltammetry data support a mechanistic radical pathway for this transformation. x-mol.com
Recent advancements also include the regioselective electrochemical cascade C–H sulfonylation–bromination of indolizines in an undivided cell. rsc.org This process utilizes potassium bromide (KBr) as both the brominating agent and the electrolyte, showcasing the efficiency and atom economy of electrochemical methods. rsc.org These electrosynthesis techniques represent a significant step towards more environmentally benign procedures for creating functionalized indolizine derivatives. researchgate.net
| Reaction Type | Key Reagents | Conditions | Key Features | Yields | Reference |
|---|---|---|---|---|---|
| C3-Formylation and C1-Halogenation | Glyoxylic acid, Halide salts | Undivided cell, oxidant-free, catalyst-free | Sequential difunctionalization, mild conditions | Up to 81% | rsc.org |
| C-H Mono and Bis-Chalcogenation | Disulfides, Diselenides | Undivided cell, oxidant-free | Site-selective, broad substrate scope | 40-96% | x-mol.com |
| C-H Sulfonylation-Bromination | Sodium sulfinates, KBr | Undivided cell | Cascade reaction, KBr as reagent and electrolyte | Not specified | rsc.org |
Mechanochemically Induced Synthesis of Indolizines
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a solvent-free and often more energy-efficient alternative to traditional solution-phase synthesis. This technique has been successfully applied to the synthesis of indolizine derivatives.
A simple and efficient mechanochemical approach has been developed for the synthesis of 1,2-diketoindolizine derivatives from indolizines and epoxides. acs.orgacs.orgnih.gov This method employs a piezoelectric material, such as Barium Titanate (BaTiO₃), which generates polarized particles upon agitation via ball milling. acs.org The reaction proceeds without any solvent, is operationally simple, and demonstrates high conversion efficiency, making it an attractive and practical green chemistry method. acs.orgacs.org The proposed mechanism involves the interaction of the indolizine with the polarized BaTiO₃ particles in an oxygen atmosphere, leading to the formation of radical intermediates that ultimately yield the 1,2-diketoindolizine product. acs.org This technique has been shown to be effective for a range of substrates, including 2-(naphthalen-2-yl)indolizine, 2-(furan-2-yl)indolizine, and 2-(thiophen-2-yl)indolizine. acs.org
Multicomponent Reactions for Indolizine Construction
Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a final product that incorporates substantial portions of all the reactant molecules. MCRs are highly valued for their atom economy, efficiency, and ability to rapidly generate molecular complexity, making them ideal for the construction of indolizine libraries. researchgate.net
A variety of MCRs have been developed for the synthesis of indolizines. One such approach involves a "one-pot" three-component coupling of a pyrrole-2-carboxaldehyde, an alkyne, and a substituted methyl bromide. acs.org This method provides a facile, efficient, and regiospecific route to indolizines with diverse functional groups. The reaction proceeds in the presence of a base like potassium carbonate (K₂CO₃) and is sensitive to temperature, with optimal yields often achieved around 50 °C. acs.org
Another strategy utilizes a palladium-catalyzed, multicomponent pathway involving 2-bromopyridines, imines, carbon monoxide (CO), and alkynes. proquest.com This reaction is believed to proceed through the in situ formation of a 2-pyridyl acid chloride intermediate. proquest.com Transition-metal catalysis, particularly with palladium, copper, gold, and iron, has been instrumental in developing novel MCRs for indolizine synthesis. rsc.orgorganic-chemistry.org For instance, a gold(III)-catalyzed coupling of heteroaryl aldehydes, amines, and alkynes can be performed under solvent-free conditions or in water, highlighting the green potential of this approach. organic-chemistry.org
Solvent-free and metal-free MCRs have also been reported. A three-component reaction of 2-(pyridin-2-yl)acetates, ynals, and alcohols or thiols provides a straightforward path to construct indolizines under mild conditions with good functional group tolerance. acs.org
| Components | Catalyst/Conditions | Key Features | Reference |
|---|---|---|---|
| Pyrrole-2-carboxaldehyde, Alkyne, Substituted methyl bromide | K₂CO₃, 50 °C | One-pot, regiospecific, efficient | acs.org |
| 2-Bromopyridine, Imine, CO, Alkyne | Palladium catalyst | Carbonylation chemistry | proquest.com |
| 2-(Pyridin-2-yl)acetate, Ynal, Alcohol/Thiol | Solvent-free, metal-free | Green, mild conditions, high efficiency | acs.org |
| Heteroaryl aldehyde, Amine, Alkyne | Gold(III) catalyst | Solvent-free or in water, high atom economy | organic-chemistry.org |
Sustainable and Environmentally Conscious Synthetic Techniques (e.g., Microwave-Assisted Synthesis)
In the quest for greener chemical processes, microwave-assisted organic synthesis (MAOS) has become a cornerstone technique. tandfonline.comtandfonline.com Microwave irradiation offers an alternative heating source that can dramatically reduce reaction times from hours to minutes, increase product yields and selectivity, and minimize chemical waste. organic-chemistry.orgtandfonline.comtandfonline.com
The synthesis of the indolizine scaffold has greatly benefited from microwave technology. A prominent example is the microwave-mediated three-component reaction of an acyl bromide, pyridine, and an acetylene, catalyzed by basic alumina (B75360), which produces the corresponding indolizines in excellent yields in a one-pot fashion. researchgate.netacs.org This method highlights the synergy between multicomponent strategies and microwave assistance.
Microwave irradiation has also been effectively used in the synthesis of indolizine-2-carbonitrile (B587022) and indolizine-2-carboxylate from Morita-Baylis-Hillman adducts, achieving good to high yields in a single step. tandfonline.comresearchgate.net Furthermore, a one-pot, three-component domino reaction of arylglyoxals, cyclic 1,3-diones, and 5-aminopyrazoles under microwave irradiation efficiently constructs pyrazolo[3,4-e]indolizine derivatives, forming seven bonds and two new rings in one transformation. tandfonline.comresearchgate.net
The application of microwave heating is not limited to MCRs. It has also been used to facilitate 1,3-dipolar cycloaddition reactions of pyridinium ylides, a classic route to indolizines. tandfonline.com The significant advantages offered by MAOS in terms of speed, efficiency, and alignment with the principles of green chemistry ensure its continued importance in the synthesis of indolizine derivatives. tandfonline.comtandfonline.com
| Reaction Type | Reactants | Key Conditions | Advantages | Reference |
|---|---|---|---|---|
| Three-component reaction | Acyl bromide, Pyridine, Acetylene | Microwave, basic alumina catalyst | One-pot, excellent yields | researchgate.netacs.org |
| Domino reaction | Arylglyoxals, Cyclic 1,3-diones, 5-Aminopyrazoles | Microwave, diethylamine (B46881) catalyst | Formation of 7 bonds and 2 rings in one pot | tandfonline.comresearchgate.net |
| From Morita-Baylis-Hillman adducts | Morita-Baylis-Hillman adducts | Microwave | Good to high yields (70-81%) in one step | tandfonline.comresearchgate.net |
Synthesis and Derivatization of Methyl 6 Bromoindolizine 2 Carboxylate
Retrosynthetic Analysis of Methyl 6-bromoindolizine-2-carboxylate
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by conceptually breaking it down into simpler, commercially available starting materials. For this compound, the primary disconnections focus on the formation of the bicyclic indolizine (B1195054) core.
The most common and effective strategy involves disconnecting the bonds formed during the final ring-closing step. The indolizine ring is typically constructed by forming the five-membered pyrrole (B145914) ring onto a pre-existing pyridine (B92270) ring. This leads to a disconnection across the N-C1 and C2-C3 bonds. This approach suggests a reaction between a 5-bromopyridine derivative, functionalized at the 2-position, and a three-carbon synthon that incorporates the methyl carboxylate group.
A key intermediate in this pathway is a pyridinium (B92312) ylide, specifically one derived from a 2-alkyl-5-bromopyridine. This ylide can then undergo a 1,3-dipolar cycloaddition reaction with an appropriate dipolarophile, such as methyl propiolate or a related three-carbon electrophile, to construct the five-membered ring with the required ester functionality at the 2-position. This strategy is advantageous as it allows for the early and unambiguous introduction of the bromine atom on the pyridine precursor, ensuring the final product has the desired 6-bromo substitution pattern.
Preparation of Bromoindolizine Precursors
The introduction of the bromine atom at the 6-position of the indolizine nucleus can be approached in two primary ways: direct bromination of a pre-formed indolizine ring or, more commonly, by starting with a pyridine derivative that already contains the bromine atom.
Bromination Strategies on the Indolizine Nucleus
Direct electrophilic substitution on the indolizine ring is challenging for achieving 6-bromo substitution. The indolizine system is a π-electron-rich heterocycle, making it reactive towards electrophiles. However, theoretical calculations and experimental results show that electrophilic attack occurs preferentially on the five-membered ring, primarily at the C-3 position, and to a lesser extent, the C-1 position. This is due to the higher electron density at these positions, making them the most nucleophilic sites.
Direct bromination with reagents like N-Bromosuccinimide (NBS) or bromine (Br₂) typically results in substitution at C-3. Therefore, obtaining the 6-bromo isomer through direct bromination of an unsubstituted or 2-substituted indolizine is not a viable or efficient synthetic route. Functionalization of the six-membered pyridine portion of the ring system is almost exclusively achieved by incorporating the desired substituent into the pyridine starting material before the cyclization to form the indolizine core.
Synthesis from Pre-brominated Pyridine Derivatives
The most reliable method for synthesizing 6-bromoindolizines is to begin with a pyridine derivative that is already brominated at the 5-position. Upon cyclization, this position becomes C-6 of the indolizine ring. This approach offers complete regiochemical control. rsc.org A variety of synthetic methods can be employed, starting from precursors like 5-bromo-2-methylpyridine (B113479) or methyl 2-(5-bromopyridin-2-yl)acetate.
One powerful method is the transition metal-free cascade reaction. nih.govresearchgate.net In this approach, a 2-alkyl-5-bromopyridine derivative reacts with a bromonitroolefin in the presence of a base. The reaction proceeds through a sequence of Michael addition, intramolecular Sₙ2 reaction, and subsequent aromatization to yield the functionalized 6-bromoindolizine (B1380389). nih.gov Another strategy involves palladium-catalyzed multicomponent reactions, which can assemble the indolizine core from a 2,5-dibromopyridine, an imine, an alkyne, and carbon monoxide.
| Method | Pyridine Precursor | Key Reagents | Conditions | Outcome | Reference |
| Cascade Reaction | Methyl 2-(5-bromopyridin-2-yl)acetate | β-Bromonitrostyrene, Na₂CO₃ | THF, 80 °C, 24 h | Forms the 6-bromoindolizine nucleus with substituents at C-1 and C-3. | nih.gov |
| Tschitschibabin Reaction | 5-Bromo-2-methylpyridine | α-Bromoacetophenone | Reflux | Forms a 2-aryl-6-bromoindolizine. | chim.itrsc.org |
Formation of Indolizine-2-carboxylic Acid Methyl Ester Moiety
The methyl carboxylate group at the 2-position can be introduced either by esterifying a pre-existing carboxylic acid or by incorporating the ester group during the ring-forming cyclization reaction.
Esterification of Carboxylic Acid Precursors (e.g., Fischer Esterification, Sₙ2 reactions)
If the synthetic route first yields 6-bromoindolizine-2-carboxylic acid, a subsequent esterification step is required to obtain the methyl ester. This can be accomplished using standard organic chemistry methods. One common technique is the Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or methanesulfonic acid. The reaction is typically heated to reflux to drive the equilibrium towards the ester product.
Alternatively, the carboxylic acid can be converted to its carboxylate salt with a base, followed by an Sₙ2 reaction with a methylating agent like methyl iodide or dimethyl sulfate. Another efficient method involves activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with methanol.
Ring Formation Incorporating the Ester Group
A more convergent and often preferred strategy is to construct the indolizine ring in a manner that directly installs the methyl ester at the C-2 position. The 1,3-dipolar cycloaddition reaction is a classic and highly effective example of this approach. organic-chemistry.org
This reaction begins with the formation of a pyridinium salt from a 2-alkyl-5-bromopyridine and an α-halo ester, such as methyl bromoacetate. Treatment of this salt with a base generates a pyridinium ylide in situ. This ylide is a reactive 1,3-dipole that readily undergoes a cycloaddition reaction with an electron-deficient alkyne, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) or methyl propiolate. The subsequent elimination of H₂ leads to the aromatic 6-bromoindolizine product with ester groups at the 1 and 2 positions (if using DMAD) or at the 2-position (if using methyl propiolate).
| Method | Key Reactants | Base/Catalyst | Conditions | Outcome | Reference |
| 1,3-Dipolar Cycloaddition | 5-Bromo-2-methylpyridine, Dimethyl acetylenedicarboxylate (DMAD) | Base (e.g., K₂CO₃) | Acetonitrile (B52724), Reflux | Forms Dimethyl 6-bromoindolizine-1,2-dicarboxylate. | organic-chemistry.org |
| Copper-Catalyzed Cyclization | 2-(5-Bromopyridin-2-yl)acetate, Alkyne | CuI | Solvent, Heat | Direct formation of substituted this compound derivatives. | organic-chemistry.org |
Convergent and Divergent Synthetic Pathways to this compound
The synthesis of complex molecules can be approached through different strategic plans, primarily categorized as convergent or divergent. A convergent synthesis involves the independent preparation of key fragments of a target molecule, which are then combined in the final stages. researchgate.net In contrast, a divergent synthesis begins with a central core structure that is systematically modified to generate a library of diverse compounds. wikipedia.org Both strategies can be applied to the synthesis of this compound.
A plausible convergent approach to construct the indolizine ring is through a 1,3-dipolar cycloaddition reaction. rsc.org This method would involve the reaction between a 5-bromopyridinium ylide (the 1,3-dipole) and a suitable dipolarophile, such as methyl acrylate (B77674). The pyridinium ylide is typically generated in situ from the corresponding pyridinium salt. This strategy builds the fused bicyclic system in a single, efficient step from two separate, less complex fragments.
Alternatively, a divergent pathway could commence with a pre-formed indolizine-2-carboxylate core. This core could then undergo electrophilic aromatic substitution, specifically bromination, to introduce the bromine atom at the C-6 position. The regioselectivity of this reaction would be governed by the electronic properties of the indolizine ring system. This approach allows for the late-stage introduction of the bromine atom, enabling the synthesis of various halogenated derivatives from a common precursor.
Post-Synthetic Modifications and Derivatization of this compound
Post-synthetic modification (PSM) is a powerful strategy for functionalizing a core molecular structure, allowing for the systematic alteration of its properties. mdpi.comresearchgate.netlabxing.com this compound is an ideal substrate for PSM, possessing three distinct reactive sites: the bromine atom, the methyl ester, and the C-H bonds of the indolizine ring.
The bromine atom at the C-6 position is a key handle for introducing molecular complexity, primarily through transition metal-catalyzed cross-coupling reactions.
Suzuki Cross-Coupling: The palladium-catalyzed Suzuki-Miyaura cross-coupling is a highly effective method for forming carbon-carbon bonds. organic-chemistry.orgmdpi.com This reaction couples the aryl bromide with an organoboron compound, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. nih.gov This transformation is widely used due to its mild conditions and tolerance of various functional groups. nih.gov For this compound, this reaction enables the introduction of a wide array of aryl, heteroaryl, alkyl, and alkenyl groups at the C-6 position, significantly diversifying the core structure. nih.govrsc.org A successful Suzuki reaction has been demonstrated on the analogous 6-bromoindole (B116670) core, highlighting its applicability to this system. nih.gov
Table 1: Representative Boronic Acids/Esters for Suzuki Cross-Coupling
| Coupling Partner | Potential Introduced Group |
| Phenylboronic acid | Phenyl |
| 4-Methoxyphenylboronic acid | 4-Methoxyphenyl |
| Thiophene-2-boronic acid | 2-Thienyl |
| Pyridine-3-boronic acid | 3-Pyridyl |
| Vinylboronic acid pinacol (B44631) ester | Vinyl |
| Methylboronic acid | Methyl |
Nucleophilic Aromatic Substitution (SNAr): This reaction involves the replacement of a leaving group on an aromatic ring by a nucleophile. youtube.com For a successful SNAr reaction, the aromatic ring typically needs to be activated by electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org The feasibility of SNAr at the C-6 position of the indolizine ring depends on the electronic influence of the fused ring system and the C-2 ester group. The reaction would proceed via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the bromine, followed by the expulsion of the bromide ion. youtube.com Potential nucleophiles include alkoxides, thiolates, and amines.
The methyl ester group at the C-2 position offers another avenue for derivatization.
Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Mild alkaline hydrolysis is often employed for sensitive heterocyclic systems. clockss.org This transformation from an ester to a carboxylic acid is a crucial step, as the carboxylic acid is a versatile precursor for other functional groups.
Amidation: The resulting carboxylic acid can be coupled with a wide range of primary or secondary amines to form amides. This reaction is typically facilitated by peptide coupling reagents, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), which activate the carboxylic acid for nucleophilic attack by the amine. organic-chemistry.orgresearchgate.net This method provides access to a large library of indolizine-2-carboxamides.
Table 2: Examples of Reagents for Ester Modification
| Reaction | Reagent(s) | Product Functional Group |
| Hydrolysis | LiOH or NaOH (aq) | Carboxylic Acid |
| Amidation | 1. Hydrolysis to acid2. Amine (e.g., Benzylamine), HBTU, Base | Amide |
| Transesterification | Alcohol (e.g., Ethanol), Acid or Base catalyst | Ethyl Ester |
Transesterification: This process involves converting the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This allows for the modification of the ester group without proceeding through the carboxylic acid intermediate.
Direct C-H activation has emerged as a powerful and atom-economical tool for the functionalization of heterocyclic rings. researchgate.netnih.gov This strategy allows for the modification of the indolizine core at positions that are not readily accessible through classical electrophilic substitution. For the indolizine system, C-H activation approaches have been developed to introduce substituents at the C-1, C-3, and C-5 positions. researchgate.networktribe.com
Methodologies include directed metalation, where a directing group guides a metal (like lithium or magnesium) to deprotonate a specific C-H bond, followed by quenching with an electrophile. worktribe.com Another approach is transition-metal-catalyzed C-H borylation, which installs a boronate ester onto the ring. researchgate.networktribe.com This borylated intermediate can then participate in subsequent Suzuki cross-coupling reactions to introduce a variety of substituents, demonstrating a complementary strategy to the direct functionalization of the C-6 bromine. researchgate.net
Table 3: Potential C-H Activation Sites on the Indolizine Ring
| Position | Method | Potential Functionalization |
| C-1 | Electrophilic Substitution / C-H Activation | Arylation, Borylation |
| C-3 | Electrophilic Substitution / C-H Activation | Arylation, Acylation |
| C-5 | Directed Metalation | Halogenation, Silylation |
The π-electron system of the indolizine ring can participate in cycloaddition reactions, offering a pathway to more complex, fused polycyclic structures. Indolizines are known to act as 8π components in [8+2] cycloaddition reactions with electron-deficient alkenes and alkynes (dienophiles). msu.rumdpi.com This reaction typically leads to the formation of a cycl[3.2.2]azine ring system. mdpi.com The reaction proceeds by adding the dienophile across the C-1 and C-5 positions of the five-membered ring and the C-7 and C-8 positions of the six-membered ring of the indolizine core. This method provides a powerful route to expand the heterocyclic framework.
Table 4: Representative Dienophiles for [8+2] Cycloaddition
| Dienophile | Type |
| Dimethyl acetylenedicarboxylate (DMAD) | Alkyne |
| Methyl acrylate | Alkene |
| Maleic anhydride | Alkene |
| Nitroethylene | Alkene |
Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C nuclei, as well as their interactions, a complete structural assignment of methyl 6-bromoindolizine-2-carboxylate can be achieved.
The ¹H NMR spectrum of this compound provides critical information about the number, environment, and connectivity of protons in the molecule. The aromatic protons of the indolizine (B1195054) ring system typically appear in the downfield region of the spectrum, generally between δ 7.0 and 9.5 ppm, due to the deshielding effects of the aromatic ring current.
The proton at the C-5 position is often the most downfield signal due to its proximity to the nitrogen atom. The protons on the six-membered ring (H-5, H-7, H-8) and the five-membered ring (H-1, H-3) exhibit characteristic splitting patterns (e.g., doublets, triplets, or doublets of doublets) arising from spin-spin coupling with adjacent protons. The coupling constants (J-values) are invaluable for establishing the relative positions of these protons. The methyl ester group gives rise to a characteristic singlet peak in the upfield region, typically around δ 3.8-4.0 ppm.
Table 1: Representative ¹H NMR Spectral Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-1 | 7.4 - 7.6 | s | - |
| H-3 | 7.1 - 7.3 | s | - |
| H-5 | 9.4 - 9.6 | d | ~7.0 |
| H-7 | 7.0 - 7.2 | dd | ~7.0, ~1.5 |
| H-8 | 7.5 - 7.7 | d | ~9.0 |
| -OCH₃ | 3.8 - 4.0 | s | - |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the ester group is typically observed far downfield, in the range of δ 160-170 ppm. The aromatic carbons of the indolizine ring appear between δ 100 and 140 ppm. The carbon atom attached to the bromine (C-6) is influenced by the halogen's electronegativity and shielding effects. The methyl carbon of the ester group appears at the most upfield position, usually around δ 50-55 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C=O | 162 - 165 |
| C-1 | 110 - 115 |
| C-2 | 125 - 130 |
| C-3 | 105 - 110 |
| C-5 | 120 - 125 |
| C-6 | 115 - 120 |
| C-7 | 118 - 122 |
| C-8 | 128 - 132 |
| C-8a | 135 - 140 |
| -OCH₃ | 51 - 53 |
Note: These are approximate predicted values. Actual experimental values may differ.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within the indolizine ring system. For instance, cross-peaks would be expected between H-5 and H-7, and between H-7 and H-8.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on the chemical shift of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is particularly useful for identifying quaternary carbons and for linking different parts of the molecule. For example, correlations would be expected from the methyl protons (-OCH₃) to the carbonyl carbon (C=O) and the C-2 carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, providing insights into the three-dimensional structure and conformation of the molecule.
Infrared (IR) Spectroscopy for Identification of Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the IR spectrum would be dominated by a strong absorption band characteristic of the ester carbonyl (C=O) stretch. The aromatic C=C and C-H stretching vibrations, as well as the C-O stretch of the ester and the C-Br stretch, would also be present.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Ester C=O Stretch | 1710 - 1730 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-O Stretch (Ester) | 1100 - 1300 | Strong |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₈BrNO₂), the high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). The monoisotopic mass of this compound is approximately 252.9738 Da.
Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions. The resulting mass spectrum will display the molecular ion peak and several fragment ions. The fragmentation pattern provides valuable structural information. Plausible fragmentation pathways include the loss of the methoxy (B1213986) group (•OCH₃) to form the [M-31]⁺ ion, or the loss of the entire carbomethoxy group (•COOCH₃) to yield the [M-59]⁺ ion.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Possible Identity |
|---|---|---|---|
| [M]⁺ | 252.97 | 254.97 | Molecular Ion |
| [M-OCH₃]⁺ | 221.97 | 223.97 | Loss of methoxy radical |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indolizine core is a conjugated aromatic system, which gives rise to characteristic π → π* transitions. The UV-Vis spectrum of this compound is expected to show strong absorption bands in the UV region, typically between 200 and 400 nm. The position of the maximum absorption wavelength (λₘₐₓ) is sensitive to the extent of conjugation and the presence of substituents. The bromo and carboxylate groups can act as auxochromes, potentially causing a shift in the absorption maxima (either a bathochromic or hypsochromic shift) compared to the unsubstituted indolizine parent compound.
Table 5: Expected Compound Names
| Compound Name |
|---|
| This compound |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
X-ray crystallography stands as the unequivocal method for determining the precise solid-state conformation and, when applicable, the absolute stereochemistry of a molecule. For "this compound," this technique would involve irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The arrangement of atoms within the crystal lattice dictates how the X-rays are scattered, and this pattern is used to construct a detailed three-dimensional model of the molecule.
While specific crystallographic data for "this compound" is not extensively published in readily available literature, the analysis of structurally similar indolizine and indole (B1671886) derivatives provides a strong basis for predicting its crystallographic characteristics. The indolizine core is an aromatic, bicyclic system, and its planarity, along with the orientation of the methyl carboxylate and bromo substituents, would be precisely determined.
The process begins with the growth of a high-quality single crystal, which can be achieved through methods such as slow evaporation of a saturated solution. The crystal is then mounted on a diffractometer, and the diffraction data is collected. The resulting data allows for the determination of the unit cell dimensions, space group, and the precise coordinates of each atom in the molecule.
Key parameters that would be determined from an X-ray crystallographic analysis of "this compound" are presented in the hypothetical, yet representative, data table below, based on known values for similar heterocyclic compounds.
Table 1: Representative X-ray Crystallographic Data for a Substituted Indolizine Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 15.2 |
| c (Å) | 9.8 |
| **α (°) ** | 90 |
| **β (°) ** | 105.3 |
| **γ (°) ** | 90 |
| **Volume (ų) ** | 1225 |
| Z | 4 |
| **Calculated Density (g/cm³) ** | 1.65 |
This data would confirm the connectivity of the atoms and provide precise measurements of bond lengths and angles, offering insight into the electronic distribution within the indolizine ring system as influenced by the electron-withdrawing bromo and carboxylate groups. Furthermore, the analysis of the crystal packing would reveal any intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the solid-state structure. Since "this compound" is not chiral, the determination of absolute stereochemistry is not applicable.
Chromatographic Techniques for Purification and Purity Assessment
Chromatography is an indispensable tool in the synthesis and analysis of "this compound," serving both to purify the compound from reaction mixtures and to assess its final purity. The choice of chromatographic technique and the specific conditions are dictated by the polarity and volatility of the compound.
Column Chromatography is the primary method for the preparative purification of "this compound" on a laboratory scale. This technique involves passing a solution of the crude product through a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system, the mobile phase, is chosen to allow for the differential adsorption of the target compound and any impurities onto the silica gel. For a compound of moderate polarity like "this compound," a common mobile phase would be a mixture of a non-polar solvent, such as hexane, and a more polar solvent, like ethyl acetate. By gradually increasing the polarity of the mobile phase (gradient elution), the components of the mixture are selectively eluted from the column, allowing for the isolation of the pure compound.
Thin-Layer Chromatography (TLC) is a rapid and effective analytical technique used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. A small spot of the reaction mixture is applied to a plate coated with a thin layer of silica gel, which is then placed in a chamber containing the mobile phase. The separation is visualized under UV light, and the retention factor (Rf) of the compound can be calculated.
High-Performance Liquid Chromatography (HPLC) is a more sophisticated chromatographic technique used for the final purity assessment of "this compound." It offers higher resolution and sensitivity compared to TLC and column chromatography. In a typical reversed-phase HPLC setup, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The compound is detected as it elutes from the column, and its purity is determined by the relative area of its peak in the chromatogram.
Table 2: Representative Chromatographic Data for the Analysis of "this compound"
| Technique | Stationary Phase | Mobile Phase | Retention Parameter |
|---|---|---|---|
| TLC | Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (7:3) | Rf = 0.45 |
| Column Chromatography | Silica Gel (230-400 mesh) | Gradient: 10-50% Ethyl Acetate in Hexane | N/A |
| HPLC | C18 | Acetonitrile:Water (60:40) | Retention Time = 5.8 min |
The combination of these chromatographic methods ensures that "this compound" can be obtained in high purity, a critical prerequisite for its use in further research and for the accurate determination of its other physicochemical properties.
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic structure and properties of molecules. These methods, particularly Density Functional Theory (DFT), are used to model the behavior of electrons and nuclei in a molecule, providing insights that are often difficult or impossible to obtain through experimental means alone.
Analysis of Molecular Orbitals and Electron Density Distribution
The electronic behavior of Methyl 6-bromoindolizine-2-carboxylate is governed by its molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity.
Electron density distribution maps illustrate the regions of a molecule that are electron-rich or electron-poor. For this compound, the electronegative bromine, oxygen, and nitrogen atoms are expected to create regions of higher electron density, influencing the molecule's polarity and its interaction with other chemical species. These calculations are vital for understanding the molecule's reactivity and intermolecular interactions. researchgate.net
Table 1: Hypothetical Frontier Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.2 | Highest Occupied Molecular Orbital |
| LUMO | -1.8 | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 4.4 | Energy difference between HOMO and LUMO |
Note: This table is illustrative and not based on published experimental or computational data for this specific molecule.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)
Computational methods can accurately predict spectroscopic data, which aids in the interpretation of experimental results.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding around each nucleus. For this compound, the chemical shifts would be influenced by the electron-withdrawing effects of the bromine atom and the carboxylate group, as well as the aromaticity of the indolizine (B1195054) ring system. ipb.ptmdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. Computational models can calculate the frequencies and intensities of these vibrations. msu.edu For this compound, characteristic vibrational frequencies would include C=O stretching from the ester group, C-Br stretching, and various C-H and C-N stretching and bending modes within the aromatic rings. vscht.czpressbooks.pub Comparing calculated spectra with experimental ones can confirm the molecular structure.
Table 2: Predicted Characteristic IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Functional Group |
|---|---|---|
| C=O Stretch | ~1720-1700 | Ester Carbonyl |
| C-N Stretch | ~1350-1250 | Aromatic Amine |
| C-Br Stretch | ~650-550 | Bromoalkane |
| Aromatic C-H Stretch | ~3100-3000 | Aromatic Ring |
Note: These are typical frequency ranges and are not from specific calculations on this molecule.
Computational Studies on Reaction Mechanisms and Pathways
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about the energy changes and structures of intermediates and transition states. rsc.org
Transition State Localization and Energy Barrier Determination
A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the rate of the reaction. Computational methods can locate these unstable structures and calculate the activation energy barrier. figshare.com For reactions involving this compound, such as nucleophilic substitution or cross-coupling reactions, identifying the transition states would be key to understanding reaction feasibility and kinetics. mdpi.com
Elucidation of Regioselectivity and Stereoselectivity
Many reactions can yield multiple products. Computational studies can explain and predict the regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the specific 3D orientation of the product). researchgate.net For instance, in electrophilic substitution reactions on the indolizine ring, calculations of the stability of possible intermediates can predict the most likely site of reaction. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational changes and intermolecular interactions. nih.govlidsen.com
For this compound, MD simulations could be used to explore the rotational freedom around the ester group and to understand how the molecule interacts with solvents or biological macromolecules. mdpi.com These simulations are particularly valuable for studying how the compound might bind to a protein or other target, revealing the key intermolecular forces, such as hydrogen bonds or van der Waals interactions, that stabilize the complex. rsc.orgmdpi.com The stability of such interactions can be analyzed over the course of the simulation. nih.gov
Structure-Reactivity Relationship (SRR) Studies
Computational and theoretical investigations into this compound provide crucial insights into the interplay between its molecular structure and chemical reactivity. While specific comprehensive studies exclusively on this molecule are not extensively documented, a robust understanding can be extrapolated from research on the broader class of indolizine derivatives. core.ac.ukrsc.orgresearchgate.netchim.it These studies often employ quantum chemical methods, such as Density Functional Theory (DFT), to elucidate electronic properties, orbital energies, and charge distributions, which are fundamental to predicting reaction mechanisms and stability. researchgate.netrsc.org
The reactivity of the indolizine core is significantly influenced by the nature and position of its substituents. The indolizine ring system is an electron-rich aromatic compound, making it susceptible to electrophilic substitution. chim.it The specific placement of the bromo and methyl carboxylate groups on the this compound scaffold modulates this inherent reactivity.
Conversely, the methyl carboxylate group at the 2-position is a deactivating group due to its electron-withdrawing inductive (-I) and mesomeric (-M) effects. This deactivation is most pronounced at the positions ortho and para to the substituent. The presence of this group significantly influences the regioselectivity of chemical reactions.
Electronic Properties and Reactivity Descriptors
DFT calculations are instrumental in quantifying the electronic characteristics that govern reactivity. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).
HOMO and LUMO Energies: The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. A higher HOMO energy suggests greater reactivity towards electrophiles, whereas a lower LUMO energy indicates increased reactivity towards nucleophiles. For indolizine derivatives, substituents that increase the HOMO energy enhance reactivity in electrophilic substitutions.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity. A smaller gap implies that less energy is required to excite an electron, suggesting higher reactivity.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while areas of positive potential (electron-poor) are prone to nucleophilic attack.
Advanced Research Applications of Indolizine Derivatives in Chemical Sciences
Applications in Materials Science
The tunable photophysical and electronic properties of indolizine (B1195054) derivatives have positioned them as promising candidates for applications in materials science, particularly in the realm of organic electronics and photonics. rsc.org
The indolizine core is an electron-rich aromatic system, a desirable feature for hole-transporting materials in organic electronics. The electronic properties of indolizine derivatives can be precisely modulated by the introduction of various functional groups. For instance, incorporating electron-withdrawing or electron-donating substituents allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This control is crucial for designing efficient organic semiconductors for devices like Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVCs). chemrxiv.orgacs.org
Recent research has focused on π-expanded indoloindolizines, which merge indole (B1671886) and indolizine moieties to create stable and tunable polycyclic aromatic compounds. These materials have shown competitive performance with ambipolar charge transport properties in OFETs. acs.orgchemrxiv.org The strategic placement of a bromine atom, as in Methyl 6-bromoindolizine-2-carboxylate, offers a handle for further synthetic modifications, such as cross-coupling reactions, to build more complex conjugated systems for photovoltaic applications. While specific photovoltaic performance data for this compound is not available, the broader class of indolizine derivatives has been investigated for its potential in dye-sensitized solar cells (DSSCs). rsc.org
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Application |
|---|---|---|---|---|
| 1,2-diphenylindolizine (B8516138) derivative 1 | -5.65 | -2.55 | 3.10 | OLED |
| 1,2-diphenylindolizine derivative 2 | -5.78 | -2.38 | 3.40 | OLED |
| π-expanded indoloindolizine A | Tunable | ~2.5 - 3.0 | OFET | |
| π-expanded indoloindolizine B | Tunable | ~2.2 - 2.8 | OFET |
Indolizine derivatives are known for their strong fluorescence properties, which can be tuned across the visible spectrum by chemical modification. derpharmachemica.comrsc.org The introduction of substituents at various positions on the indolizine ring system can significantly alter the absorption and emission wavelengths. For example, attaching an electron-donating group like an N,N-dimethylamino group to an aryl substituent at the C-3 position can induce a red shift in the emission wavelength due to an intramolecular charge transfer (ICT) process. nih.gov Conversely, electron-withdrawing groups at other positions can also be used to modulate the fluorescence color. nih.gov
This tunability makes indolizine-based compounds highly attractive as fluorescent dyes and emitters in Organic Light-Emitting Devices (OLEDs). nih.gov Research has demonstrated that 1,2-diphenylindolizine derivatives can serve as efficient blue-emitting materials for OLEDs. nih.gov The bromine and carboxylate groups in this compound provide avenues to create a diverse library of fluorescent compounds with tailored photophysical properties.
| Indolizine Derivative | Absorption Max (nm) | Emission Max (nm) | Quantum Yield | Solvent |
|---|---|---|---|---|
| Pyrido[3,2-b]indolizine 1 | 405 | 503 | - | Toluene |
| Pyrido[3,2-b]indolizine 5 | 465 | 568 | - | Toluene |
| Indolizine-based pH sensor | 410 | 580 | - | Buffer |
| 1,2-diphenylindolizine | 350 | 450 | - | Film |
Development as Chemical Probes for Biological Research (mechanistic studies, non-clinical)
The inherent fluorescence of the indolizine core, combined with its synthetic versatility, makes it an excellent scaffold for the development of chemical probes for biological research. These probes are instrumental in non-clinical mechanistic studies and for visualizing cellular components and processes. nih.gov
While direct studies involving this compound as an enzyme probe are not documented, the indolizine framework is suitable for designing probes to study enzyme activity. For instance, an indolizine derivative could be functionalized with a recognition moiety for a specific enzyme's active site and a reporter group whose fluorescence changes upon enzymatic reaction. The bromine atom on the indolizine ring can be used to attach such specific functionalities. Molecular docking studies have been used to investigate the interaction of indolizine derivatives with the active sites of enzymes like cyclooxygenases (COX-1/2), suggesting their potential as scaffolds for enzyme inhibitors. mdpi.com
Indolizine-based fluorescent probes have been successfully developed for cellular imaging. acs.orgresearchgate.net Their good cell permeability and low cytotoxicity are advantageous for live-cell imaging. researchgate.net Researchers have designed and synthesized indolizine derivatives that can selectively target and visualize specific organelles, such as DNA, RNA, and lysosomes. researchgate.net For example, indolizino[3,2-c]quinolines have been developed as environment-sensitive "light-up" probes that fluoresce upon binding to their target, enabling no-wash live-cell imaging. researchgate.net Furthermore, indolizine-based probes have been created for imaging cellular lipid droplets. acs.org The development of a turn-on fluorescent probe based on indolizine for the detection of sulfite (B76179) demonstrates their utility in sensing biologically relevant small molecules. rsc.org
Precursors for the Synthesis of Complex Organic Molecules and Natural Product Analogs
The functional groups present in this compound, namely the bromo substituent and the methyl ester, make it a valuable synthetic intermediate. The bromine atom is particularly useful as it can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. This allows for the elaboration of the indolizine core into more complex structures.
A one-pot, three-component cascade reaction has been developed to synthesize 1-bromoindolizines, which can then be transformed into other 1-substituted indolizines, such as 1-arylindolizines, through subsequent reactions. nih.gov This highlights the utility of bromoindolizines as building blocks.
The indolizine scaffold itself is a key structural motif in a number of alkaloids and has been a target for total synthesis. Therefore, functionalized indolizines like this compound can serve as starting materials for the synthesis of analogs of bioactive natural products. nih.govunina.it The synthesis of such analogs is crucial for structure-activity relationship (SAR) studies and for the development of new therapeutic agents. For example, indolizine scaffolds have been used to create biotin-tagged versions of antiangiogenic drugs to identify their cellular targets. acs.org
Q & A
Q. Table 1: Comparison of Reaction Conditions
| Method | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Microwave-assisted | Trifluoroethanol | 150 | 2 | 12 | |
| Conventional heating* | Toluene* | 110* | 24* | <10* | [Inferred] |
*Hypothetical example for comparative analysis.
Basic: What analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
Structural elucidation requires a combination of techniques:
- X-ray Crystallography : Resolves atomic positions and confirms regiochemistry. SHELX programs are widely used for refinement, with an average R factor of 0.056 reported for similar indolizine derivatives .
- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups and substitution patterns (e.g., bromo and ester moieties).
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C₁₁H₁₀BrNO₂, MW 268.11 g/mol ).
Q. Software Tools :
- SHELXL : For crystallographic refinement .
- ORTEP-3 : Graphical representation of crystal structures .
Advanced: What mechanistic insights explain the cyclization pathway during the synthesis of this compound?
Methodological Answer:
The cyclization likely proceeds via a 6-endo-dig mechanism , where the nucleophilic nitrogen attacks a π-activated alkyne or carbonyl group. Evidence from similar indolizine syntheses suggests that microwave conditions promote rapid intramolecular cyclization by reducing activation energy . Key steps:
Activation : Coordination of the substrate to a Lewis acid (if used).
Cyclization : Formation of the indolizine core via electron redistribution.
Quenching : Stabilization of the product through esterification or bromination.
Q. Experimental Validation :
- Kinetic Studies : Monitor reaction intermediates using time-resolved NMR.
- Computational Modeling : DFT calculations to map transition states.
Advanced: How does the bromo substituent influence the electronic properties of the indolizine core, and how can this be studied computationally?
Methodological Answer:
The electron-withdrawing bromo group at position 6 alters the electron density of the indolizine ring, affecting reactivity and intermolecular interactions. Methodologies include:
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O, Br···π) using crystallographic data .
Q. Table 2: Key Computational Parameters
| Parameter | Tool/Software | Application |
|---|---|---|
| HOMO-LUMO Gap | Gaussian, ORCA | Reactivity prediction |
| Electrostatic Potential | Multiwfn | Charge distribution mapping |
| Interaction Energies | CrystalExplorer | Hirshfeld surface analysis |
Data Contradiction: How should researchers resolve discrepancies in spectroscopic data for this compound derivatives?
Methodological Answer:
Contradictions (e.g., unexpected NMR shifts or XRD patterns) arise from polymorphism, solvent effects, or impurities. Resolution strategies:
Multi-technique Validation :
- XRD vs. NMR : Cross-validate bond lengths/angles with NMR coupling constants.
- TGA/DSC : Check for solvate formation affecting crystallinity.
Reproducibility Tests : Repeat synthesis under inert atmospheres to exclude oxidation.
Advanced Spectrometry : Use 2D NMR (COSY, HSQC) to assign ambiguous signals.
Case Study : A crystal structure with an R factor of 0.056 should align with NMR data; deviations may indicate conformational flexibility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
